

# Application Note: Dissolution of Silver Metal in Concentrated Nitric Acid

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## Compound of Interest

Compound Name: Nitric acid;silver

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the dissolution of silver metal in concentrated nitric acid to produce silver nitrate. It includes stoichiometric data, kinetic parameters, safety precautions, and a step-by-step experimental procedure.

## Introduction

The reaction of silver (Ag) metal with concentrated nitric acid ( $\text{HNO}_3$ ) is a widely used method for synthesizing silver nitrate ( $\text{AgNO}_3$ ), a key precursor in the production of other silver salts and materials. The reaction is a redox process where silver is oxidized to  $\text{Ag}^+$  ions and the nitrogen in nitric acid is reduced, typically to nitrogen dioxide ( $\text{NO}_2$ ) gas.<sup>[1]</sup> Understanding the stoichiometry and kinetics of this reaction is crucial for controlling the process, ensuring safety, and achieving high purity of the final product. This protocol outlines the necessary steps and precautions for performing this reaction safely and effectively in a laboratory setting.

## Safety Precautions

Concentrated nitric acid is a highly corrosive and strong oxidizing agent that can cause severe skin and eye burns.<sup>[2][3][4][5]</sup> The reaction produces toxic nitrogen dioxide ( $\text{NO}_2$ ) gas.<sup>[1][6]</sup> Strict adherence to safety protocols is mandatory.

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield for splash protection, and a lab coat when handling concentrated nitric acid.[\[5\]](#)[\[7\]](#)[\[8\]](#)
- Ventilation: All procedures must be performed in a properly functioning chemical fume hood to avoid inhalation of toxic and corrosive fumes.[\[3\]](#)[\[6\]](#)[\[8\]](#)
- Handling: Add acid slowly to prevent splashing.[\[8\]](#) Never add water to concentrated acid; if dilution is required, always add the acid to the water slowly.[\[2\]](#)[\[8\]](#)
- Storage: Store concentrated nitric acid in its original, tightly sealed container in a cool, dry, and well-ventilated area.[\[2\]](#)[\[3\]](#)[\[4\]](#) It must be segregated from incompatible materials such as organic compounds, alcohols, metals, and combustible materials.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Spill Management: In case of a small spill (<1 Liter), neutralize with an inert absorbent material like sand or sodium bicarbonate.[\[3\]](#)[\[4\]](#) For larger spills, evacuate the area and follow institutional emergency procedures.[\[3\]](#)
- Waste Disposal: Do not pour nitric acid waste directly down the drain.[\[2\]](#) Neutralize waste solutions with a suitable base (e.g., sodium bicarbonate) before disposal, following all local and institutional regulations for hazardous waste.[\[3\]](#)

## Quantitative Data

The reaction between silver and concentrated nitric acid is dependent on reaction conditions such as temperature and acid concentration. The key quantitative parameters are summarized below.

Parameter	Value / Description	Source(s)
Reaction Stoichiometry		
Balanced Equation	$\text{Ag(s)} + 2\text{HNO}_3(\text{conc, hot}) \rightarrow \text{AgNO}_3(\text{aq}) + \text{NO}_2(\text{g}) + \text{H}_2\text{O(l)}$	[1][9][10]
Molar Ratio	1 mole Ag : 2 moles HNO <sub>3</sub>	[9][10]
Molar Masses	Ag: 107.87 g/mol ; HNO <sub>3</sub> : 63.01 g/mol ; AgNO <sub>3</sub> : 169.87 g/mol	[9][11][12]
Reaction Conditions		
Nitric Acid Concentration	Concentrated (typically 68-70%)	[4][7]
Temperature	Gentle heating is often applied to initiate and accelerate the reaction.	[6][7][13]
Kinetic Data		
Activation Energy	18.81 kJ/mol	[14]
Factors Increasing Rate	Increased temperature, increased stirring speed, decreased particle size.	[14]
Effect of Concentration	Dissolution rate decreases at acid concentrations above 10 M.	[15][16]
Product Solubility (AgNO <sub>3</sub> )		
In Water (20°C)	2220 g / L	[17]
In Water (100°C)	9520 g / L	[17]
In Conc. HNO <sub>3</sub> (~70%)	Very low; 2 g / 1000 g of acid.	[17]

## Experimental Protocol

This protocol describes the dissolution of 10 grams of pure silver metal. Adjust quantities as needed based on the stoichiometric data in the table above. A practical guideline is to use approximately 1.2-1.5 mL of concentrated (70%) nitric acid per gram of silver to ensure complete reaction.[\[13\]](#)[\[18\]](#)

#### 4.1 Materials and Equipment

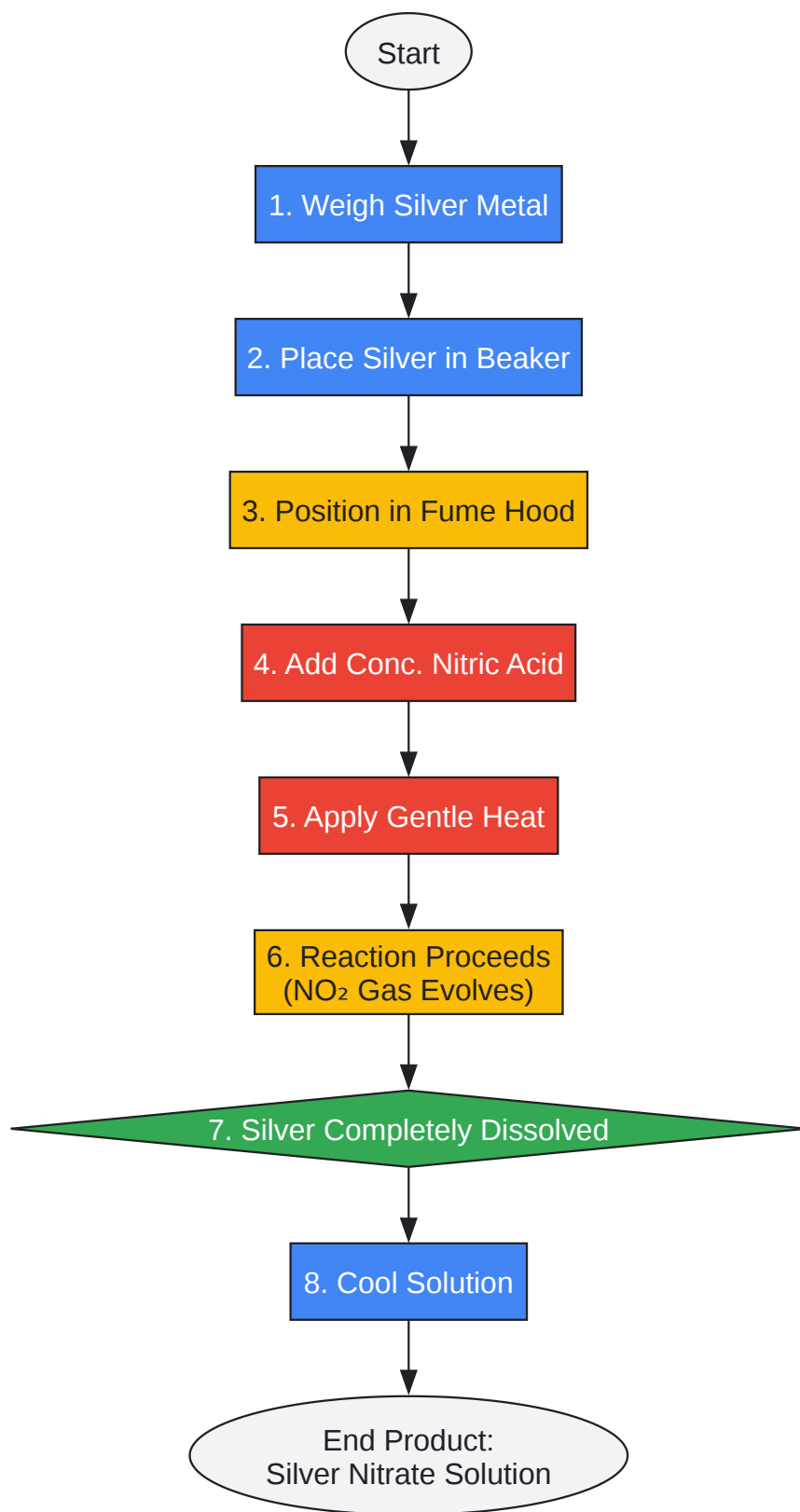
- Silver metal (powder, shot, or small pieces)
- Concentrated Nitric Acid (~70%)
- Deionized water
- 250 mL Borosilicate glass beaker or Erlenmeyer flask
- Glass stir rod
- Hot plate
- Graduated cylinders
- Chemical fume hood
- Personal Protective Equipment (as listed in Section 2)

#### 4.2 Procedure

- Preparation: Weigh 10.0 g of silver metal and place it into a 250 mL beaker.
- Setup: Place the beaker on a hot plate inside a chemical fume hood. Ensure the fume hood sash is at the appropriate height.
- Acid Addition: Carefully and slowly measure approximately 15 mL of concentrated nitric acid and add it to the beaker containing the silver.
- Initiation of Reaction: The reaction may begin slowly at room temperature.[\[6\]](#) To accelerate the process, gently heat the mixture on the hot plate at a low setting. Do not heat too quickly, as the reaction is exothermic and can become vigorous.[\[13\]](#)

- **Observation:** As the reaction proceeds, the silver metal will begin to dissolve, and the solution will turn a greenish-blue color if copper impurities are present. Brown/orange nitrogen dioxide ( $\text{NO}_2$ ) gas will be vigorously evolved.[\[1\]](#)[\[6\]](#)[\[13\]](#)
- **Reaction Completion:** Continue gentle heating until all the silver has dissolved and the evolution of brown gas has ceased. The resulting solution contains aqueous silver nitrate.
- **Cooling and Crystallization:** Turn off the heat and allow the solution to cool to room temperature inside the fume hood. As the solution cools, the solubility of silver nitrate will decrease, and crystals may begin to form, especially if the solution is highly concentrated.[\[13\]](#)
- **Further Processing:** The silver nitrate solution can be used directly, or the solvent can be evaporated (by gentle heating in the fume hood) to obtain solid silver nitrate crystals.[\[6\]](#)

## Visualization of Experimental Workflow



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Caption: Workflow for dissolving silver in nitric acid.

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